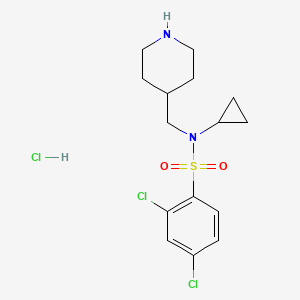

2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2,4-dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2S.ClH/c16-12-1-4-15(14(17)9-12)22(20,21)19(13-2-3-13)10-11-5-7-18-8-6-11;/h1,4,9,11,13,18H,2-3,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARJAHZHAYYVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2CCNCC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-80-6 | |

| Record name | Benzenesulfonamide, 2,4-dichloro-N-cyclopropyl-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 363.3 g/mol

- CAS Number : 66570177

The compound acts primarily as an inhibitor of specific enzymes and pathways that are crucial in various biological processes. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

- Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by interfering with folate synthesis in bacteria .

Antitumor Effects

Recent studies have demonstrated that compounds with similar structures exhibit antitumor effects through various pathways:

- ERK Pathway Inhibition : Compounds structurally related to 2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide have shown inhibition of the ERK signaling pathway, which is critical in cancer cell proliferation and survival .

- Downregulation of CD44 : This compound may also affect the expression of CD44, a cell surface glycoprotein involved in cell adhesion and migration, which is often upregulated in tumors .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- Carbonic Anhydrase Inhibition : Studies suggest that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, leading to potential applications in treating conditions like glaucoma and edema .

- Cholesterol Synthesis : A related piperidine derivative was noted for its inhibitory effects on cholesterol synthesis in liver cells, indicating a potential role in managing hyperlipidemia .

Antioxidant Activity

Research has also highlighted the antioxidant properties of benzene sulfonamide derivatives, suggesting that this compound may help mitigate oxidative stress-related damage in cells .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit potential anticancer properties. The compound may act on specific molecular targets involved in cancer cell proliferation. For example, research into related sulfonamide derivatives has shown promise in inhibiting the activity of deubiquitinases, which are implicated in tumor progression .

Mechanism of Action

The mechanism typically involves binding to enzymes or receptors, modulating their activity, and triggering biochemical pathways that lead to apoptosis in cancer cells. This compound's ability to interact with multiple biological targets makes it a candidate for further investigation in drug development.

Agrochemicals

Herbicidal Properties

The chlorinated benzenesulfonamide derivatives are often studied for their herbicidal properties. The structural characteristics of 2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide suggest it could be effective against a range of weeds by disrupting their growth mechanisms.

Field Studies

Field trials have demonstrated the efficacy of similar compounds in controlling weed populations without adversely affecting crop yield. The application rates and environmental impact assessments are critical for understanding the full potential of this compound as an agrochemical agent.

Material Sciences

Polymer Additives

This compound can also serve as a building block for synthesizing advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability.

Case Studies in Material Development

Research has shown that incorporating sulfonamide derivatives into polymers can improve their resistance to thermal degradation and chemical attack. This application is particularly relevant in industries requiring durable materials under harsh conditions.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound belongs to a broader class of sulfonamide derivatives with piperidine and cyclopropyl substituents. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-N-cyclopropyl-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride?

- Methodology : The compound can be synthesized via a multi-step approach. A related sulfonamide derivative (Compound 62) was prepared by alkylating aniline derivatives with a Boc-protected piperidone, followed by benzoylation using 2,4-dichlorobenzoyl chloride. The Boc group is subsequently removed using HCl, and the product is purified via HPLC . Adjustments to substituents (e.g., cyclopropyl vs. chlorophenyl) would require tailored protection/deprotection strategies.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Essential for confirming structural integrity, including piperidine ring conformation and sulfonamide linkage (e.g., H and C NMR) .

- HPLC : Used for purity assessment (>98% purity is typical for research-grade compounds) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store under inert gas (argon) at -20°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended, as sulfonamides are prone to degradation in acidic/basic environments .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

- Methodology :

- Catalyst Screening : Use palladium catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in benzoylation steps .

- Purification : Gradient HPLC with C18 columns improves resolution of closely related impurities .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Computational modeling predicts binding affinity to targets like carbonic anhydrase or serotonin receptors, leveraging the sulfonamide moiety’s known role in enzyme inhibition .

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics .

Q. What are the key considerations for designing in vivo pharmacokinetic studies?

- Methodology :

- Metabolic Stability : Assess hepatic microsome clearance rates to predict half-life.

- Tissue Distribution : Radiolabel the compound (e.g., C) and use autoradiography in rodent models .

- CYP450 Inhibition : Screen for interactions using human liver microsomes to evaluate drug-drug interaction risks .

Conflict Resolution and Limitations

- Synthetic Yield Variability : reports 57% yield for a related compound, but yields may vary with substituent bulkiness. Pilot-scale reactions (1–5 g) are advised before scaling up .

- Toxicological Data Gaps : While acute toxicity is unclassified in some SDS , assume precautionary handling (gloves, fume hood) until compound-specific data is available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.